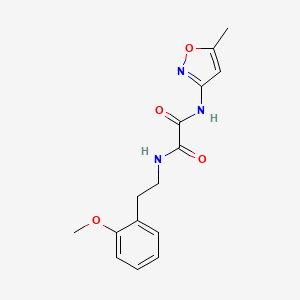

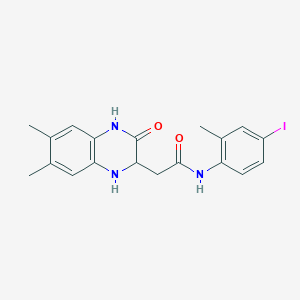

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, while not directly studied in the provided papers, appears to be a derivative of isoxazole-based compounds. The papers provided focus on the synthesis and characterization of related isoxazole compounds, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the methylation of isoxazolin-5-ones or the reaction of N-methylhydroxylamine with β-oxoesters to obtain N-methylisoxazolin-5-ones, which are structurally related to the target compound . The synthesis process is validated by catalytic hydrogenation or alkaline hydrolysis, indicating that similar methods could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is crucial for understanding their chemical behavior. In the case of the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible were used for characterization . The compound crystallizes in the monoclinic space group, and the presence of tautomerism plays a significant role in its properties. This suggests that a detailed spectroscopic analysis would be necessary to fully understand the structure of this compound.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives can be inferred from their behavior under various conditions. For instance, the bromination of 3-phenyl and 4-phenyl isoxazole compounds using N-bromosuccinimide has been described . This indicates that the compound of interest may also undergo similar reactions, which could be useful in further functionalization or in understanding its reactivity profile.

Physical and Chemical Properties Analysis

The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern. The provided papers highlight differences in the solid-phase properties of 3-aryl and 4-aryl compounds . Additionally, the crystallographic data of a related Schiff base compound suggest that the target compound may also exhibit specific crystalline properties and tautomerism, which could affect its physical and chemical behavior . Understanding these properties is essential for the practical application of the compound in various fields.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Singlet Oxygen Generation for Cancer Treatment : A study on zinc phthalocyanine derivatives, which are structurally complex molecules similar in their potential for photodynamic applications, demonstrated significant singlet oxygen quantum yield. These properties suggest their utility in photodynamic therapy for cancer treatment due to their efficient generation of singlet oxygen, a crucial agent in photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological Research

- Orexin Receptor Mechanisms in Binge Eating : Research on selective antagonists for orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, suggests that compounds targeting these receptors could offer new therapeutic strategies for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Synthesis and Drug Design

- Novel Synthetic Approaches : A study detailed a novel synthetic method for preparing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, showcasing an efficient, high-yielding approach that could be relevant for synthesizing a wide range of oxalamide derivatives, including N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (Mamedov et al., 2016).

Materials Science

- Corrosion Inhibition : A study on bipyrazole compounds as corrosion inhibitors for pure iron in acidic media could provide insights into the design and application of similar organic compounds, including oxalamides, for protecting metals against corrosion. These findings suggest potential applications in materials science and engineering (Chetouani et al., 2005).

Propriétés

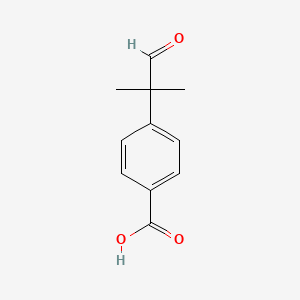

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(20)14(19)16-8-7-11-5-3-4-6-12(11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDANSNCSURBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)